Mag-Indo 1-AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

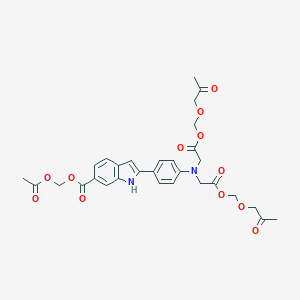

acetyloxymethyl 2-[4-[bis[2-oxo-2-(2-oxopropoxymethoxy)ethyl]amino]phenyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O12/c1-19(33)14-39-16-42-28(36)12-32(13-29(37)43-17-40-15-20(2)34)25-8-6-22(7-9-25)26-10-23-4-5-24(11-27(23)31-26)30(38)44-18-41-21(3)35/h4-11,31H,12-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQNJLJDRRJLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COCOC(=O)CN(CC(=O)OCOCC(=O)C)C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376355 | |

| Record name | Mag-Indo 1-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130926-94-2 | |

| Record name | Mag-Indo 1-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Principles of Mag-Indo 1-AM Measurement

For researchers, scientists, and drug development professionals, precise measurement of intracellular magnesium ([Mg²⁺]i) is crucial for understanding a myriad of cellular processes, from enzymatic reactions to neuronal signaling.[1][2][3] Mag-Indo 1-AM stands as a key fluorescent indicator for these applications. This guide provides a detailed exploration of its measurement principles, experimental protocols, and data interpretation.

Core Principle: Ratiometric Fluorescence

Mag-Indo 1 is a fluorescent chelator that exhibits a spectral shift upon binding to magnesium ions.[1] It belongs to the Indo-1 family of dyes and is designed to be cell-permeant in its acetoxymethyl (AM) ester form.[1] Once this compound diffuses across the cell membrane, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the indicator within the cytosol.[1]

The measurement principle of Mag-Indo 1 is based on ratiometric fluorescence .[1] This technique involves exciting the dye at a single wavelength and measuring the fluorescence emission at two different wavelengths. The ratio of these two emission intensities is then used to determine the intracellular magnesium concentration. This ratiometric approach provides a robust measurement that is largely independent of variations in dye concentration, cell thickness, and photobleaching, which can affect non-ratiometric indicators.[4][5]

Upon binding to Mg²⁺, Mag-Indo 1 undergoes a conformational change that alters its fluorescent properties. Specifically, the peak emission wavelength shifts from approximately 485 nm in the Mg²⁺-free state to around 405-410 nm in the Mg²⁺-bound state when excited at approximately 350 nm.[1][6] By calculating the ratio of the fluorescence intensities at these two wavelengths (e.g., 405 nm / 485 nm), a quantitative measure of the intracellular free magnesium concentration can be obtained.

Quantitative Data Summary

The spectral and binding properties of Mag-Indo 1 are critical for accurate experimental design and data analysis. The following table summarizes the key quantitative parameters for this indicator.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~350 nm | [1][6] |

| Emission Wavelength (λem) - Mg²⁺-bound | ~405-410 nm | [1] |

| Emission Wavelength (λem) - Mg²⁺-free | ~485 nm | [1] |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | [1][6] |

| Dissociation Constant (Kd) for Ca²⁺ | ~35 µM | [6] |

Note: The dissociation constant (Kd) represents the concentration of the ion at which half of the indicator is bound. The lower Kd for Ca²⁺ indicates a higher affinity of Mag-Indo 1 for calcium than for magnesium. This is a critical consideration in experimental design, as changes in intracellular calcium can interfere with magnesium measurements.[7]

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound in measuring intracellular magnesium concentration.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2] Store the stock solution at -20°C, protected from light and moisture.[2][8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9]

-

Pluronic F-127 Stock Solution (Optional): Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that can aid in the dispersion of the AM ester in aqueous media.[2]

-

Loading Buffer: Use a buffered salt solution appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

Cell Loading

-

Cell Preparation: Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) and culture until the desired confluency is reached. For suspension cells, harvest and wash the cells in a suitable buffer.

-

Loading Solution Preparation: On the day of the experiment, dilute the this compound stock solution into the loading buffer to a final concentration of 1-5 µM.[2] If using Pluronic F-127, it can be added to the loading buffer at a final concentration of 0.02-0.04% to improve dye solubility.

-

Incubation: Remove the culture medium from the cells and replace it with the this compound loading solution. Incubate the cells for 30-60 minutes at 37°C.[10] The optimal loading time and temperature may vary depending on the cell type and should be determined empirically.

-

Washing and De-esterification: After incubation, wash the cells two to three times with fresh, pre-warmed buffer to remove any extracellular dye.[2] Subsequently, incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the AM groups by intracellular esterases.[2][8]

Fluorescence Measurement

-

Microscopy Setup: Use a fluorescence microscope equipped with a UV excitation source (e.g., a xenon arc lamp or a 355 nm laser) and appropriate filter sets for detecting the dual emissions of Mag-Indo 1.[8] A common filter combination includes a ~350 nm excitation filter and two emission filters centered around 405 nm and 485 nm.

-

Image Acquisition: Acquire fluorescence images at both emission wavelengths. It is crucial to minimize phototoxicity and photobleaching by using the lowest possible excitation intensity and exposure times.

-

Ratiometric Analysis: Calculate the ratio of the fluorescence intensities (e.g., F405 / F485) for each cell or region of interest. Changes in this ratio over time will reflect changes in the intracellular magnesium concentration.

Calibration

To convert the fluorescence ratio into an absolute magnesium concentration, a calibration procedure is necessary. This typically involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

Rmin Determination: Expose the cells to a magnesium-free buffer containing a high concentration of a magnesium chelator (e.g., 10-20 mM EDTA).

-

Rmax Determination: Subsequently, expose the cells to a buffer containing a saturating concentration of magnesium (e.g., 10-20 mM MgCl₂). The addition of a magnesium ionophore (e.g., A23187) can facilitate the equilibration of intracellular and extracellular magnesium concentrations.

-

[Mg²⁺]i Calculation: The intracellular magnesium concentration can then be calculated using the Grynkiewicz equation:

[Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Ffree / Fbound at 485 nm)

Where:

-

Kd is the dissociation constant of Mag-Indo 1 for Mg²⁺.

-

R is the measured fluorescence ratio.

-

Rmin is the minimum fluorescence ratio.

-

Rmax is the maximum fluorescence ratio.

-

Ffree / Fbound at 485 nm is the ratio of the fluorescence intensities at 485 nm for the Mg²⁺-free and Mg²⁺-bound forms of the dye.

-

Visualizations

This compound Measurement Principle

Caption: Principle of this compound for intracellular magnesium measurement.

Experimental Workflow for [Mg²⁺]i Measurement

Caption: Experimental workflow for measuring [Mg²⁺]i using this compound.

Important Considerations and Potential Pitfalls

-

Calcium Interference: As noted, Mag-Indo 1 has a higher affinity for Ca²⁺ than for Mg²⁺.[6] Therefore, in cell types with significant fluctuations in intracellular calcium, it is essential to account for this potential interference. This may involve simultaneous measurement of intracellular calcium with a different indicator or using experimental conditions that minimize calcium transients.

-

Probe Compartmentalization: Fluorescent indicators can sometimes accumulate in intracellular organelles, such as mitochondria or the endoplasmic reticulum.[7] This can lead to an overestimation or underestimation of the cytosolic magnesium concentration. It is advisable to assess the intracellular distribution of the dye to ensure it is primarily located in the compartment of interest.

-

Protein Binding: The fluorescence properties of Mag-Indo 1 can be altered by binding to intracellular proteins.[7] This can affect the in situ Kd of the indicator and should be considered when performing calibrations. Whenever possible, in situ calibration is preferred over in vitro calibration.[2]

-

Phototoxicity: UV excitation can be damaging to cells. It is crucial to use the lowest possible excitation intensity and to minimize the duration of exposure to light to maintain cell health and obtain reliable data.

By carefully considering these principles and protocols, researchers can effectively utilize this compound to gain valuable insights into the complex roles of magnesium in cellular physiology and pathophysiology.

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Magnesium Indicators | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mag-indo1 affinity for Ca(2+), compartmentalization and binding to proteins: the challenge of measuring Mg(2+) concentrations in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indo-1 AM [bdbiosciences.com]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

- 10. research.pasteur.fr [research.pasteur.fr]

what is Mag-Indo 1-AM used for in cells

An In-depth Technical Guide to Mag-Indo 1-AM for Cellular Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This compound is a cell-permeable fluorescent probe specifically designed for the ratiometric measurement of intracellular magnesium ions (Mg²⁺).[1][] It belongs to the Indo-1 family of indicators and is an indispensable tool in neuroscience, physiology, and drug development for studying the dynamics of intracellular Mg²⁺, a crucial cation involved in a vast array of cellular functions including enzymatic reactions, DNA synthesis, and muscular contraction.[1][3] While it can also detect calcium (Ca²⁺), its lower affinity for Ca²⁺ makes it particularly useful for monitoring the typically higher physiological concentrations of intracellular free Mg²⁺, which range from 0.1 mM to 6 mM.[4][5]

The operational principle of this compound relies on its acetoxymethyl (AM) ester group. This modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell's cytosol. Once inside, ubiquitous intracellular esterases cleave the AM esters, converting the molecule into its active, membrane-impermeant form, Mag-Indo 1.[1][] This "trapped" indicator binds to Mg²⁺, exhibiting a characteristic shift in its fluorescence emission spectrum. This spectral shift is the basis for ratiometric analysis, which allows for a quantitative determination of ion concentration, largely independent of dye concentration, cell path length, or illumination intensity.[1]

Upon binding to Mg²⁺, the excitation maximum of Mag-Indo 1 shifts from approximately 349 nm to 331 nm, while the emission peak shifts more dramatically from about 485 nm (ion-free) to around 405-410 nm (ion-bound).[1] This dual-emission property makes it particularly well-suited for flow cytometry and fluorescence microscopy applications.[5]

Data Presentation

The following tables summarize the key quantitative parameters of this compound for easy reference and experimental design.

Table 1: Spectral and Physicochemical Properties

| Parameter | Value | Reference |

| Excitation Wavelength Range | 340 - 390 nm | [1][4] |

| Mg²⁺-Free Emission Peak | ~485 nm | [1] |

| Mg²⁺-Bound Emission Peak | ~405 - 410 nm | [1] |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | [1][5] |

| Recommended Solvent | Anhydrous DMSO | [1][6] |

Table 2: Typical Experimental Parameters

| Parameter | Recommended Range/Value | Reference |

| Stock Solution Concentration | 1 - 10 mM in DMSO | [7] |

| Final Loading Concentration | 1 - 10 µM | [4][6][7] |

| Incubation (Loading) Time | 15 - 60 minutes | [1][4][6] |

| Incubation Temperature | Room Temperature to 37°C | [1][6][8] |

| De-esterification Time | ~30 minutes | [6][9] |

| Probenecid Concentration (Optional) | 1 - 2 mM | [1] |

Mandatory Visualization

The following diagrams illustrate the mechanism of action and the general experimental workflow for using this compound.

Caption: Mechanism of this compound cellular uptake and activation.

Caption: Standard workflow for using this compound.

Experimental Protocols

This section provides a detailed methodology for measuring intracellular Mg²⁺ using this compound. This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Reagent Preparation

-

This compound Stock Solution (1-10 mM):

-

Bring a vial of this compound powder and a tube of high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to room temperature.[6]

-

Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., for a 1 mg vial of Indo-1 AM with MW ~1000 g/mol , adding ~100 µL of DMSO yields a ~10 mM solution).[7]

-

Vortex thoroughly until the dye is fully dissolved.

-

Store the stock solution in small aliquots, desiccated and protected from light at -20°C. Avoid repeated freeze-thaw cycles.[6][7]

-

-

Loading Buffer:

-

Use a physiologically relevant buffer such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose buffer.[7][8]

-

The buffer should ideally contain physiological levels of Ca²⁺ and Mg²⁺.

-

For experiments where dye leakage is a concern, supplement the buffer with 1-2 mM probenecid.[1][10] Note that probenecid can have its own cellular effects and should be used with appropriate controls.

-

Cell Loading Protocol

-

Cell Preparation: Prepare a single-cell suspension at a density of approximately 1 x 10⁶ cells/mL in the chosen loading buffer.[6] For adherent cells, ensure they are cultured on coverslips suitable for microscopy.

-

Prepare Working Solution: Dilute the this compound stock solution into the loading buffer to a final concentration of 1-10 µM.[4][7] Vortex immediately after dilution to prevent aggregation. The optimal concentration must be determined empirically, using the lowest concentration that provides a sufficient signal-to-noise ratio to minimize potential toxicity and compartmentalization.[6]

-

Incubation: Add the working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[4][6]

-

Washing: After incubation, pellet the suspension cells by centrifugation (e.g., 400 x g for 4 minutes) or aspirate the loading buffer from adherent cells.[7]

-

Resuspend the cell pellet or wash the coverslip twice with fresh, pre-warmed loading buffer to remove any extracellular dye.[7]

-

De-esterification: Resuspend the final cell pellet (or add fresh buffer to the coverslip) and incubate for an additional 30 minutes at the loading temperature.[6][9] This critical step allows intracellular esterases to fully cleave the AM groups, ensuring the dye is in its active, ion-sensitive form.

Fluorescence Measurement

-

Instrument Setup:

-

Microscope/Fluorometer: Use an instrument capable of excitation in the UV range (~350 nm) and simultaneous or rapid sequential detection at two emission wavelengths (~410 nm for Mg²⁺-bound and ~490 nm for Mg²⁺-free).

-

Flow Cytometer: Utilize a UV laser for excitation and configure detectors to capture emission in the violet/blue (~410 nm) and green (~490 nm) channels.[5]

-

-

Data Acquisition:

-

Record the fluorescence intensity from both emission channels (F_410 and F_490).

-

For dynamic experiments, record these intensities over time before and after applying a stimulus.

-

-

Ratio Calculation: Calculate the emission ratio (R) by dividing the background-corrected fluorescence intensity of the Mg²⁺-bound form by that of the Mg²⁺-free form (R = F_410 / F_490).

Calibration (Optional but Recommended)

To convert the fluorescence ratio (R) into an absolute Mg²⁺ concentration, an intracellular calibration is required. This is typically performed at the end of an experiment using ionophores to equilibrate intracellular and extracellular Mg²⁺ concentrations.

-

Determine R_min: After the experiment, expose the cells to a Mg²⁺-free calibration buffer containing a Mg²⁺ ionophore (e.g., 4-bromo A23187) and a Ca²⁺ chelator (e.g., EGTA) to determine the ratio in the absence of Mg²⁺.

-

Determine R_max: Subsequently, perfuse the cells with a high-Mg²⁺ calibration buffer (saturating concentration) containing the same ionophore to determine the maximum possible ratio.

-

Calculate [Mg²⁺]i: The intracellular free Mg²⁺ concentration can then be calculated using the Grynkiewicz equation:

[Mg²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2)

-

Kd: The dissociation constant of Mag-Indo 1 for Mg²⁺ (~2.7 mM).

-

R, R_min, R_max: The experimentally determined ratios.

-

Sf2 / Sb2: The ratio of fluorescence of the ion-free to the ion-bound indicator at the denominator wavelength (~490 nm). This value is determined during the calibration procedure.

-

Note: In situ calibration is preferred as the spectral properties and ion affinity of the dye can be influenced by the cytosolic environment, such as protein binding and viscosity.[9][11][12]

References

- 1. This compound | 130926-94-2 | Benchchem [benchchem.com]

- 3. Magnesium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - DE [thermofisher.com]

- 6. Indo-1 AM [bdbiosciences.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. biotium.com [biotium.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Measurements of intracellular Mg2+ concentration in mouse skeletal muscle fibers with the fluorescent indicator mag-indo-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Are intracellular ionic concentrations accessible using fluorescent probes? The example of Mag-indo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Mag-Indo 1-AM: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Mag-Indo 1-AM, a ratiometric fluorescent indicator used for the quantitative measurement of intracellular free magnesium (Mg²⁺) and calcium (Ca²⁺) concentrations. We will explore its core mechanism of action, detail its quantitative properties, provide comprehensive experimental protocols, and discuss critical considerations for its use in cellular biology and drug development research.

Core Mechanism of Action

This compound is a synthetic, cell-permeant fluorescent probe belonging to the Indo-1 family of indicators.[1] Its function relies on a multi-step process that enables it to enter live cells, become activated, and report on intracellular ion concentrations through a shift in its fluorescence emission spectrum.

A. Cellular Uptake and Activation: The probe is supplied as an acetoxymethyl (AM) ester. The AM ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell's cytosol.[1] Once inside, ubiquitous intracellular esterase enzymes cleave the AM esters, converting the molecule into its free acid, membrane-impermeant form.[1][] This enzymatic cleavage effectively traps the active indicator, Mag-Indo 1, within the cell.

B. Ratiometric Ion Detection: The trapped Mag-Indo 1 free acid is a chelator that binds to divalent cations, primarily Mg²⁺ and Ca²⁺.[1] It operates as a ratiometric indicator, meaning that upon binding to its target ions, it exhibits a significant shift in its fluorescence spectrum rather than a simple increase or decrease in intensity.[1][]

-

Ion-Free State: When excited by light (at ~349 nm), the unbound indicator emits fluorescence with a peak wavelength of approximately 485 nm.[1]

-

Ion-Bound State: When Mag-Indo 1 binds to Mg²⁺ or Ca²⁺, its excitation maximum shifts to ~331 nm, and its emission peak shifts to approximately 410 nm.[1] The fluorescence spectra of the Ca²⁺-bound and Mg²⁺-bound forms are identical.[3]

This spectral shift allows for the simultaneous measurement of fluorescence at two emission wavelengths (e.g., 410 nm and 485 nm) using a single excitation wavelength. The ratio of these two intensities is directly proportional to the intracellular ion concentration. This ratiometric approach provides a robust and quantitative measurement, as it internally corrects for variations in cell thickness, dye loading concentration, photobleaching, and dye leakage.[4]

Quantitative Spectroscopic and Binding Properties

The utility of this compound is defined by its specific binding affinities and spectral characteristics. These quantitative parameters are essential for accurate calibration and data interpretation.

| Parameter | Value | Ion | Reference |

| Dissociation Constant (Kd) | ~2.7 mM | Mg²⁺ | [1] |

| ~780 nM | Ca²⁺ | [3] | |

| Excitation Wavelength (λex) | ~349 nm | Ion-Free | [1] |

| ~331 nm | Ion-Bound | [1] | |

| Emission Wavelength (λem) | ~485 nm | Ion-Free | [1] |

| ~410 nm | Ion-Bound | [1] |

Note: The significantly lower Kd for Ca²⁺ indicates a much higher binding affinity compared to Mg²⁺. This is a critical factor, as physiological changes in intracellular Ca²⁺ can interfere with Mg²⁺ measurements.[3]

Experimental Protocols

This section outlines a generalized protocol for loading cells with this compound and measuring intracellular ion concentrations. This protocol should be optimized for specific cell types and experimental conditions.[5][6]

A. Reagent Preparation

-

Stock Solution (e.g., 5 mM): Bring the lyophilized this compound powder and anhydrous Dimethyl Sulfoxide (DMSO) to room temperature.[7] Add the appropriate volume of DMSO to the vial to create a 1-5 mM stock solution.[8] Vortex thoroughly until fully dissolved. Store the stock solution in small aliquots at -20°C, protected from light and moisture.[7]

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution into a physiological buffer (e.g., HBSS, Tyrode's solution) to a final working concentration, typically between 1 and 10 µM.[9] The optimal concentration must be determined empirically to achieve sufficient signal without causing cellular toxicity or significant ion buffering.[7]

B. Cell Loading and Dye Hydrolysis

-

Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in the chosen physiological buffer.[7][10] For adherent cells, culture them on coverslips suitable for microscopy.

-

Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C.[7] Note: To minimize dye compartmentalization into organelles, loading at room temperature for a longer duration may be advantageous.[7][11]

-

(Optional) To prevent the leakage of the de-esterified dye from the cytosol via organic anion transporters, add 1-2 mM probenecid to the incubation and subsequent washing buffers.[1][5]

-

After incubation, wash the cells at least twice with fresh buffer to remove all extracellular dye.[8]

-

Resuspend the cells in the final experimental buffer and incubate for an additional 30 minutes to ensure complete hydrolysis of the AM esters by intracellular esterases.[8]

C. Fluorescence Measurement

-

Mount the loaded cells in an experimental chamber on a fluorescence microscope or introduce them into a flow cytometer equipped with the appropriate optics.[5]

-

Excite the cells using a light source around 340-350 nm.[4]

-

Simultaneously collect the fluorescence emission at two distinct wavelengths: ~410 nm (representing the ion-bound form) and ~485 nm (representing the ion-free form).[1][5]

-

The ratio of the fluorescence intensities (F410 / F485) is then calculated. This ratio is used to determine the intracellular ion concentration after proper calibration.

Data Interpretation and Critical Considerations

A. The Ratiometric Advantage The primary strength of Mag-Indo 1 is its ratiometric nature. As the concentration of intracellular Mg²⁺ or Ca²⁺ rises, the fluorescence emission at ~410 nm increases while the emission at ~485 nm simultaneously decreases. This inverse relationship provides a reliable readout that is largely independent of factors that affect non-ratiometric dyes.

B. Limitations and Considerations

-

Interference from Calcium: Mag-Indo 1 binds Ca²⁺ with approximately 3000-fold higher affinity than Mg²⁺.[1][3] Therefore, in cells where Ca²⁺ transients occur, the signal from Mag-Indo 1 will be dominated by changes in [Ca²⁺], making it difficult to resolve underlying changes in [Mg²⁺]. This probe is best suited for measuring Mg²⁺ in cells with stable, low resting Ca²⁺ levels or for studying Ca²⁺ signaling itself.[][3]

-

Dye Compartmentalization: The indicator can be sequestered into intracellular organelles like the endoplasmic reticulum or mitochondria.[3] This can lead to measurement artifacts, as the ion concentration and dye environment within these compartments may differ significantly from the cytosol.[3] Performing experiments at room temperature and using the lowest possible dye concentration can help mitigate this issue.[7]

-

Protein Binding: In the intracellular environment, Mag-Indo 1 can bind to cytosolic proteins, which may alter its fluorescence properties and affect the accuracy of Mg²⁺ measurements.[3] In situ calibration is therefore highly recommended over calibration in simple aqueous solutions.[8][12]

References

- 1. This compound | 130926-94-2 | Benchchem [benchchem.com]

- 3. Mag-indo1 affinity for Ca(2+), compartmentalization and binding to proteins: the challenge of measuring Mg(2+) concentrations in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indo-1 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Indo-1 AM [bdbiosciences.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

- 10. med.nyu.edu [med.nyu.edu]

- 11. Indo-1 derivatives for local calcium sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurements of intracellular Mg2+ concentration in mouse skeletal muscle fibers with the fluorescent indicator mag-indo-1 - PMC [pmc.ncbi.nlm.nih.gov]

Mag-Indo 1-AM: A Technical Guide to its Spectral Properties, Cellular Applications, and Role in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mag-Indo 1-AM, a ratiometric fluorescent indicator used for the measurement of intracellular magnesium ions (Mg²⁺). This document details its spectral properties, experimental protocols for its use, and its application in elucidating the critical role of intracellular Mg²⁺ in various signaling pathways relevant to neuroscience and metabolic regulation.

Core Spectral and Chemical Properties

This compound is a cell-permeant dye that belongs to the Indo-1 family of fluorescent indicators. Its acetoxymethyl (AM) ester groups facilitate its passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the AM esters, trapping the active, ion-sensitive form of the dye, Mag-Indo 1, in the cytoplasm.[[“]]

Mag-Indo 1 is a ratiometric indicator, meaning that upon binding to its target ion, it exhibits a shift in its fluorescence emission spectrum. This property allows for a more accurate quantification of ion concentrations, as the ratio of fluorescence intensities at two different wavelengths is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[[“]]

The key spectral and chemical properties of Mag-Indo 1 are summarized in the tables below.

Table 1: Spectral Properties of Mag-Indo 1

| State | Excitation Maximum | Emission Maximum |

| Mg²⁺-free | ~349 nm | ~485 nm |

| Mg²⁺-bound | ~331 nm | ~405-410 nm |

| Ca²⁺-bound | (similar to Mg²⁺-bound) | ~405-410 nm |

Note: The characteristic fluorescence spectra of Ca²⁺-bound and Mg²⁺-bound Mag-indo1 are identical.[2]

Table 2: Dissociation Constants (Kd)

| Ion | Dissociation Constant (Kd) |

| Mg²⁺ | ~2.7 mM |

| Ca²⁺ | ~780 nM |

The dissociation constant for Mg²⁺ is notably higher than for Ca²⁺, making Mag-Indo 1 more suitable for measuring the typically higher intracellular concentrations of free Mg²⁺ (in the millimolar range) as opposed to the nanomolar resting concentrations of Ca²⁺.[2]

Experimental Protocols

Accurate measurement of intracellular ion concentrations using this compound requires careful attention to the experimental protocol, from dye loading to calibration.

Reagent Preparation

-

This compound Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Pluronic F-127 (optional): A 20% (w/v) stock solution of Pluronic F-127 in DMSO can be prepared to aid in the dispersion of the AM ester in aqueous media.

Cell Loading

The following is a general protocol for loading cells with this compound. Optimal conditions, including dye concentration and incubation time, should be determined empirically for each cell type.

Experimental workflow for loading cells with this compound.

Calibration

To convert the fluorescence ratio to an absolute ion concentration, a calibration must be performed. This typically involves measuring the fluorescence ratio in the presence of saturating (Rmax) and zero (Rmin) concentrations of the ion of interest.

-

Rmax Determination: After loading, expose the cells to a buffer containing a high concentration of Mg²⁺ (e.g., 10 mM) and an ionophore such as ionomycin or A23187 to equilibrate intracellular and extracellular Mg²⁺ concentrations.

-

Rmin Determination: Subsequently, replace the high Mg²⁺ buffer with a Mg²⁺-free buffer containing a chelator like EDTA to remove all free intracellular Mg²⁺.

-

Calculation of Intracellular [Mg²⁺]: The intracellular free Mg²⁺ concentration can then be calculated using the Grynkiewicz equation:

[Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin / Fmax)

Where:

-

Kd is the dissociation constant of Mag-Indo 1 for Mg²⁺.

-

R is the measured fluorescence ratio (Intensity at 405 nm / Intensity at 485 nm).

-

Rmin is the ratio in the absence of Mg²⁺.

-

Rmax is the ratio at saturating Mg²⁺ concentrations.

-

Fmin / Fmax is the ratio of fluorescence intensities at the Mg²⁺-free and Mg²⁺-bound emission wavelengths when excited at the isosbestic point (the wavelength at which the fluorescence is independent of ion concentration).

-

Role of Intracellular Magnesium in Signaling Pathways

Intracellular free Mg²⁺ is a critical regulator of numerous cellular processes, acting as a cofactor for hundreds of enzymes and modulating the activity of key signaling proteins. This compound has been instrumental in elucidating the dynamics of intracellular Mg²⁺ in several important signaling pathways.

Insulin Signaling

Intracellular Mg²⁺ plays a vital role in the insulin signaling cascade. It is essential for the proper function of the insulin receptor, a tyrosine kinase, and downstream signaling molecules. A deficiency in intracellular Mg²⁺ can lead to impaired insulin signaling and contribute to insulin resistance. Magnesium acts as a cofactor for ATP, which is the phosphate donor for the autophosphorylation and activation of the insulin receptor upon insulin binding. Subsequently, Mg-ATP is required for the phosphorylation of downstream targets such as Insulin Receptor Substrate (IRS) proteins and the activation of the PI3K/Akt pathway, which ultimately leads to the translocation of GLUT4 transporters to the cell membrane and glucose uptake.[3][4][5][6]

Role of Mg²⁺ in the insulin signaling pathway.

Neuronal Signaling

In the nervous system, intracellular Mg²⁺ is a key modulator of synaptic transmission and plasticity. It influences neurotransmitter release and the activity of postsynaptic receptors.

Presynaptic Regulation: At the presynaptic terminal, intracellular Mg²⁺ can influence the probability of neurotransmitter release. Changes in presynaptic Mg²⁺ concentration can affect the machinery involved in synaptic vesicle fusion.

Postsynaptic Regulation (NMDA Receptor): One of the most well-characterized roles of Mg²⁺ in the brain is its voltage-dependent block of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. At resting membrane potential, Mg²⁺ ions block the NMDA receptor channel, preventing ion flow even when glutamate is bound. Depolarization of the postsynaptic membrane dislodges the Mg²⁺ ion, allowing Ca²⁺ and Na⁺ to enter the cell, which triggers downstream signaling cascades.[7][8]

Magnesium's role in synaptic transmission and NMDA receptor function.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism. The activity of mTOR is highly dependent on the availability of Mg-ATP. Intracellular Mg²⁺ is therefore a critical factor in the mTOR signaling pathway. By forming a complex with ATP, Mg²⁺ facilitates the phosphorylation of mTOR's downstream targets, such as p70S6K and 4E-BP1, which in turn promote protein synthesis and cell growth.[[“]][3]

References

- 1. Magnesium's role in mTOR signaling and muscle differentiation - Consensus [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Magnesium Deficiency on Mechanisms of Insulin Resistance in Type 2 Diabetes: Focusing on the Processes of Insulin Secretion and Signaling [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Participation of Magnesium in the Secretion and Signaling Pathways of Insulin: an Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brain.phgy.queensu.ca [brain.phgy.queensu.ca]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Mag-Indo 1-AM: A Technical Guide to Excitation and Emission Spectra for Intracellular Ion Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mag-Indo 1-AM, a ratiometric fluorescent indicator used for the quantitative measurement of intracellular magnesium (Mg²⁺) and calcium (Ca²⁺) ions. This document details its spectral properties, experimental protocols for its use, and its application in key signaling pathways.

Core Principles of this compound

This compound is a cell-permeant dye that, once inside a cell, is hydrolyzed by intracellular esterases into its active, membrane-impermeant form, Mag-Indo 1. This active form is a fluorescent chelator that exhibits distinct spectral shifts upon binding to divalent cations, primarily Mg²⁺ and Ca²⁺.[1][2] This ratiometric behavior allows for accurate determination of intracellular ion concentrations, largely independent of dye concentration, optical path length, and photobleaching.[1]

The key feature of Mag-Indo 1 is the shift in its excitation and emission spectra upon ion binding. When Mag-Indo 1 binds to Mg²⁺ or Ca²⁺, its excitation maximum shifts from approximately 349 nm to 331 nm, and its emission maximum shifts from about 485 nm (ion-free) to around 405-410 nm (ion-bound).[1] This significant spectral shift is the basis for ratiometric fluorescence imaging and flow cytometry applications.[1]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its active form, Mag-Indo 1.

Table 1: Spectral Properties of Mag-Indo 1

| State | Excitation Maximum (λex) | Emission Maximum (λem) |

| Ion-Free | ~349 nm | ~485 nm |

| Mg²⁺-Bound | ~331 nm | ~405 nm |

| Ca²⁺-Bound | ~331 nm | ~410 nm |

Data compiled from multiple sources.[1]

Table 2: Physicochemical Properties of Mag-Indo 1

| Property | Value | Notes |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | This relatively low affinity is suitable for measuring the typically millimolar intracellular free Mg²⁺ concentrations.[1][3] |

| Dissociation Constant (Kd) for Ca²⁺ | ~780 nM | The higher affinity for Ca²⁺ means that changes in intracellular Ca²⁺ can interfere with Mg²⁺ measurements. It is crucial to consider and potentially control for Ca²⁺ dynamics in the experimental design. |

| Molar Extinction Coefficient (ε) | ~38,000 cm⁻¹M⁻¹ (at 349 nm, ion-free) | In a solution of 115 mM KCl, 20 mM NaCl, 10 mM Tris, pH 7.05.[3] |

| Molar Extinction Coefficient (ε) | ~33,000 cm⁻¹M⁻¹ (at 330 nm, Mg²⁺-bound) | In a solution of 115 mM KCl, 20 mM NaCl, 10 mM Tris, pH 7.05.[3] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in cellular assays.

Reagent Preparation

1. This compound Stock Solution (1-5 mM):

-

Bring the vial of this compound powder and anhydrous dimethyl sulfoxide (DMSO) to room temperature.

-

Reconstitute the this compound in high-quality, anhydrous DMSO to a final concentration of 1-5 mM.

-

Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Pluronic™ F-127 Solution (20% w/v in DMSO):

-

Pluronic™ F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble AM ester in aqueous media, facilitating cell loading.

-

Prepare a 20% (w/v) stock solution in anhydrous DMSO.

3. Probenecid Stock Solution (100 mM):

-

Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.

-

Prepare a 100 mM stock solution in a suitable buffer, adjusting the pH as necessary for dissolution.

4. Hanks' Balanced Salt Solution (HBSS):

-

HBSS is a commonly used buffer for cell loading. A typical 1X HBSS recipe is provided below. The solution should be sterilized by filtration.

-

1X HBSS Recipe (for 1 Liter):

-

Sodium Chloride (NaCl): 8 g

-

Potassium Chloride (KCl): 0.4 g

-

Calcium Chloride (CaCl₂): 0.14 g

-

Magnesium Sulfate (MgSO₄·7H₂O): 0.1 g

-

Magnesium Chloride (MgCl₂·6H₂O): 0.1 g

-

Sodium Phosphate, Dibasic (Na₂HPO₄·2H₂O): 0.06 g

-

Potassium Phosphate, Monobasic (KH₂PO₄): 0.06 g

-

D-Glucose: 1 g

-

Sodium Bicarbonate (NaHCO₃): 0.35 g

-

Adjust pH to 7.2-7.4.

-

Add distilled water to a final volume of 1 L.[1]

-

Cell Loading Protocol

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

-

Cell Preparation: Culture cells to the desired confluence on coverslips for microscopy or in suspension for flow cytometry.

-

Loading Medium Preparation: For each sample, prepare a loading medium containing this compound at a final concentration of 1-10 µM in HBSS. To aid in dye solubilization, the this compound stock solution can be premixed with an equal volume of 20% Pluronic™ F-127 before dilution in HBSS. To prevent dye extrusion, probenecid can be added to the loading medium at a final concentration of 1-2 mM.[1]

-

Cell Loading:

-

For adherent cells, remove the culture medium and incubate the cells in the loading medium.

-

For suspension cells, pellet the cells and resuspend them in the loading medium.

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[1] The optimal loading time and temperature may vary between cell types.

-

Washing: After incubation, wash the cells twice with fresh, pre-warmed HBSS (or other appropriate physiological buffer) to remove excess extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.

-

Measurement: The cells are now ready for fluorescence measurement.

Fluorescence Measurement and Calibration

Instrumentation:

-

A fluorescence microscope or plate reader equipped with excitation filters around 340-350 nm and emission filters around 405 nm and 485 nm.

-

A flow cytometer with a UV laser for excitation.

Ratio Imaging:

-

Excite the Mag-Indo 1-loaded cells at approximately 340 nm.

-

Simultaneously or sequentially, collect the fluorescence emission at two wavelengths:

-

F1: ~405 nm (primarily from the ion-bound form)

-

F2: ~485 nm (primarily from the ion-free form)

-

-

The ratio of the fluorescence intensities (Ratio = F1 / F2) is then calculated for each cell or region of interest. This ratio is proportional to the intracellular ion concentration.

In Situ Calibration: To convert the fluorescence ratio to an absolute ion concentration, an in situ calibration is necessary. This is typically performed at the end of an experiment using an ionophore to equilibrate the intracellular and extracellular ion concentrations.

-

Determine R_min (Minimum Ratio):

-

Expose the cells to a buffer containing a high concentration of a Mg²⁺/Ca²⁺ chelator (e.g., 5-10 mM EGTA) and an ionophore (e.g., 5-10 µM A23187) in a Mg²⁺/Ca²⁺-free medium. This will deplete the intracellular ions, and the resulting fluorescence ratio will be R_min.

-

-

Determine R_max (Maximum Ratio):

-

Expose the cells to a buffer containing a saturating concentration of Mg²⁺ (e.g., 10-100 mM) and the same ionophore. This will saturate the intracellular indicator with Mg²⁺, and the resulting fluorescence ratio will be R_max.

-

-

Calculate Intracellular Ion Concentration: The intracellular free Mg²⁺ concentration can then be calculated using the Grynkiewicz equation:

[Mg²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (F_free_max / F_bound_max)

Where:

-

[Mg²⁺]i is the intracellular free Mg²⁺ concentration.

-

Kd is the dissociation constant of Mag-Indo 1 for Mg²⁺ (~2.7 mM).

-

R is the experimentally measured fluorescence ratio.

-

R_min is the minimum fluorescence ratio.

-

R_max is the maximum fluorescence ratio.

-

F_free_max / F_bound_max is the ratio of the fluorescence intensity of the ion-free indicator to the ion-bound indicator at the denominator wavelength (~485 nm).

-

Signaling Pathways and Applications

This compound is a valuable tool for investigating the roles of Mg²⁺ and Ca²⁺ in a variety of cellular signaling pathways.

Experimental Workflow

The general workflow for using this compound to study changes in intracellular ion concentrations in response to a stimulus is depicted below.

Glutamate Receptor Signaling

In the central nervous system, glutamate is the primary excitatory neurotransmitter. Its signaling is critical for synaptic plasticity, learning, and memory. The activation of glutamate receptors, particularly NMDA receptors, leads to an influx of Ca²⁺. Intracellular Mg²⁺ plays a crucial role in modulating the activity of NMDA receptors, acting as a voltage-dependent channel blocker. This compound can be used to simultaneously monitor the influx of Ca²⁺ and changes in intracellular Mg²⁺ concentration following glutamate receptor activation.

Insulin Signaling

Intracellular Mg²⁺ is a critical cofactor for many enzymes involved in glucose metabolism and insulin signaling.[4][5] It is required for the proper function of the insulin receptor tyrosine kinase and downstream signaling molecules.[4] A deficiency in intracellular Mg²⁺ has been linked to insulin resistance. This compound can be utilized to investigate how various stimuli or pathological conditions affect intracellular Mg²⁺ levels in insulin-sensitive tissues like adipose and muscle cells, and how these changes correlate with insulin sensitivity.

Conclusion

This compound is a powerful tool for the dynamic measurement of intracellular Mg²⁺ and Ca²⁺ concentrations. Its ratiometric properties provide a reliable method for quantifying these important second messengers. By following detailed experimental protocols and understanding the principles of fluorescence ratio imaging, researchers can effectively utilize this compound to gain valuable insights into the complex roles of magnesium and calcium in a wide array of cellular processes and signaling pathways, ultimately advancing research in basic science and drug development.

References

An In-depth Technical Guide to Mag-Indo 1-AM Ratiometric Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mag-Indo 1-AM, a ratiometric fluorescent indicator used for the quantitative measurement of intracellular magnesium ions (Mg²⁺). It details the core principles of its application, experimental protocols, and its role in various cellular signaling pathways.

Core Principles of this compound

This compound is a cell-permeant fluorescent probe that belongs to the Indo-1 family of indicators.[1] Its chemical structure incorporates acetoxymethyl (AM) ester groups, which allow the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the dye, Mag-Indo 1, within the cytosol.[1]

The fundamental principle behind this compound's utility is its ratiometric fluorescence.[1] This means that upon binding to its target ion, in this case, Mg²⁺, the dye undergoes a conformational change that results in a shift in its fluorescence emission spectrum.[1] Specifically, when excited by ultraviolet (UV) light, the emission maximum of Mag-Indo 1 shifts from approximately 485 nm in its Mg²⁺-free state to around 405 nm when bound to Mg²⁺.[1] This spectral shift allows for the determination of intracellular Mg²⁺ concentration by calculating the ratio of the fluorescence intensities at these two wavelengths. The ratiometric approach provides a more accurate and robust measurement compared to single-wavelength indicators, as it is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[1][2]

Quantitative Data

The following table summarizes the key quantitative properties of Mag-Indo 1.

| Property | Value | Notes |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | [1][3] |

| Dissociation Constant (Kd) for Ca²⁺ | ~35 µM | In the absence of Mg²⁺.[3] |

| Excitation Maximum (λex) | ~349 nm (Mg²⁺-free) / ~331 nm (Mg²⁺-bound) | [1] |

| Emission Maximum (λem) | ~485 nm (Mg²⁺-free) / ~405 nm (Mg²⁺-bound) | [1] |

| Molar Extinction Coefficient (ε) | 38,000 cm⁻¹M⁻¹ (Mg²⁺-free at 349 nm) / 33,000 cm⁻¹M⁻¹ (Mg²⁺-bound at 330 nm) | [4] |

Experimental Protocols

Cell Loading with this compound

This protocol outlines the general steps for loading cells with this compound. Optimal conditions may vary depending on the cell type.

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (20% w/v solution in DMSO)

-

Physiological medium (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Probenecid (optional)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM. Store the stock solution desiccated and protected from light at -20°C.

-

Prepare Loading Solution: For a final loading concentration of 1-5 µM, dilute the this compound stock solution into the physiological medium. To aid in the dispersion of the AM ester, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.

-

Cell Incubation:

-

For suspension cells, wash the cells with the physiological medium and resuspend them in the loading solution.

-

For adherent cells, replace the culture medium with the loading solution.

-

-

Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically for each cell type.

-

Wash: After incubation, wash the cells twice with a fresh physiological medium to remove any extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in a fresh medium to allow for the complete hydrolysis of the AM esters by intracellular esterases.

-

(Optional) Inhibit Dye Leakage: To prevent the leakage of the de-esterified dye from the cells, probenecid can be included in the medium during the final incubation and imaging steps at a concentration of 1-2 mM.[1]

In Situ Calibration of Mag-Indo 1

This protocol describes the in situ calibration of Mag-Indo 1 to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios, which are necessary for calculating the intracellular Mg²⁺ concentration.

Materials:

-

Mag-Indo 1-loaded cells

-

Magnesium-free calibration buffer (containing EGTA to chelate Ca²⁺)

-

High magnesium calibration buffer (containing a saturating concentration of Mg²⁺)

-

Ionophore (e.g., 4-bromo A-23187 or ionomycin)

-

Digitonin (optional, for cell permeabilization)

Procedure:

-

Determine Rmax:

-

Perfuse the Mag-Indo 1-loaded cells with the high magnesium calibration buffer containing the ionophore.

-

The ionophore will equilibrate the intracellular and extracellular Mg²⁺ concentrations, leading to a maximal fluorescence ratio (Rmax).

-

-

Determine Rmin:

-

Following the Rmax measurement, perfuse the cells with the magnesium-free calibration buffer containing the ionophore and a calcium chelator like EGTA.

-

This will deplete the intracellular Mg²⁺, resulting in a minimum fluorescence ratio (Rmin).

-

-

Data Acquisition: Record the fluorescence intensity at both the Mg²⁺-bound (~405 nm) and Mg²⁺-free (~485 nm) emission wavelengths during the calibration steps.

-

Calculate Intracellular [Mg²⁺]: The intracellular free Mg²⁺ concentration can then be calculated using the Grynkiewicz equation: [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_at_Rmax / F_bound_at_Rmin) where:

-

Kd is the dissociation constant of Mag-Indo 1 for Mg²⁺.

-

R is the measured fluorescence ratio in the experimental cells.

-

Rmin is the minimum fluorescence ratio.

-

Rmax is the maximum fluorescence ratio.

-

F_free_at_Rmax is the fluorescence intensity at the Mg²⁺-free wavelength at Rmax.

-

F_bound_at_Rmin is the fluorescence intensity at the Mg²⁺-bound wavelength at Rmin.

-

It is important to note that achieving a stable intracellular calibration with Mag-Indo 1 can be challenging, and the in vitro determined Kd may differ from the in situ value.[5]

Signaling Pathways and Experimental Workflows

Magnesium is a critical cofactor for hundreds of enzymes and plays a vital role in numerous cellular processes, including energy metabolism, signal transduction, and ion transport.[2][6] this compound is a valuable tool for investigating the dynamics of intracellular Mg²⁺ in these pathways.

Experimental Workflow for Ratiometric Imaging

The following diagram illustrates a typical workflow for measuring intracellular Mg²⁺ using this compound.

Caption: Experimental workflow for measuring intracellular Mg²⁺.

Magnesium's Role in ATP-Dependent Signaling

A primary role of intracellular Mg²⁺ is its association with ATP. The biologically active form of ATP is typically Mg-ATP.[6] Therefore, changes in intracellular Mg²⁺ can significantly impact all ATP-dependent cellular processes.

Caption: Role of Mg²⁺ in ATP-dependent signaling pathways.

Magnesium and Calcium Signaling Crosstalk

Intracellular Mg²⁺ can modulate calcium (Ca²⁺) signaling pathways. As a divalent cation, Mg²⁺ can compete with Ca²⁺ for binding sites on some proteins, although generally with lower affinity. Mag-Indo 1 itself has some affinity for Ca²⁺, which must be considered in experimental design. A key area of crosstalk is the regulation of Ca²⁺ entry channels and pumps. For example, the TRPM7 channel, which is permeable to both Mg²⁺ and Ca²⁺, plays a role in regulating cellular Mg²⁺ homeostasis and can influence Ca²⁺-dependent signaling cascades.[[“]][8]

Caption: Crosstalk between Mg²⁺ and Ca²⁺ signaling pathways.

References

- 1. This compound | 130926-94-2 | Benchchem [benchchem.com]

- 2. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 7. Magnesium signaling pathways in macrophage-mediated inflammation - Consensus [consensus.app]

- 8. TRPM7, Magnesium, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Mag-Indo 1-AM: Dissociation Constant for Mg²⁺ and Cellular Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent indicator Mag-Indo 1-AM, with a specific focus on its dissociation constant (Kd) for magnesium ions (Mg²⁺). This document details the physicochemical properties of Mag-Indo 1, experimental protocols for the determination of its Mg²⁺ affinity, and its application in cellular signaling pathways.

Core Properties of Mag-Indo 1

Mag-Indo 1 is a ratiometric fluorescent indicator designed to measure intracellular concentrations of divalent cations, primarily magnesium.[1] The acetoxymethyl (AM) ester form, this compound, is cell-permeant and upon entry into the cell, intracellular esterases cleave the AM groups, trapping the active indicator inside.[1]

The key characteristic of Mag-Indo 1 is the spectral shift it undergoes upon binding to Mg²⁺. In its unbound form, the indicator has an emission maximum at approximately 480 nm. When bound to Mg²⁺, the emission peak shifts to a shorter wavelength, around 417 nm.[2] This ratiometric nature allows for more accurate quantification of intracellular Mg²⁺ concentrations, as the ratio of fluorescence intensities at two different wavelengths is less susceptible to variations in indicator concentration, cell path length, and excitation light intensity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Mag-Indo 1 for Mg²⁺.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | [3] |

| Excitation Maximum (Mg²⁺-free) | ~349 nm | [2] |

| Excitation Maximum (Mg²⁺-bound) | ~330 nm | [2] |

| Emission Maximum (Mg²⁺-free) | ~480 nm | [2] |

| Emission Maximum (Mg²⁺-bound) | ~417 nm | [2] |

| Dissociation Constant (Kd) for Ca²⁺ | ~35 µM | [2] |

It is important to note that the Kd value can be influenced by experimental conditions such as temperature, pH, and ionic strength.[3][4] Therefore, in situ calibration is often recommended for the most accurate intracellular measurements.[2]

Experimental Protocols

Determination of Mag-Indo 1 Dissociation Constant (Kd) for Mg²⁺

This protocol outlines the in vitro determination of the dissociation constant of Mag-Indo 1 for Mg²⁺ using spectrofluorometry.

Materials:

-

Mag-Indo 1, potassium salt

-

Magnesium chloride (MgCl₂) standard solution (e.g., 1 M)

-

Potassium chloride (KCl)

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

Ultrapure water

-

Spectrofluorometer with dual-emission wavelength detection capabilities

Procedure:

-

Buffer Preparation: Prepare a Mg²⁺-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2) and a high-Mg²⁺ buffer with the same composition but containing a saturating concentration of MgCl₂ (e.g., 35 mM).

-

Mag-Indo 1 Stock Solution: Prepare a concentrated stock solution of Mag-Indo 1 (e.g., 1 mM) in ultrapure water.

-

Titration Series: Create a series of calibration solutions with varying free Mg²⁺ concentrations by mixing the Mg²⁺-free and high-Mg²⁺ buffers in different ratios. The use of a calcium/magnesium buffer calculator can aid in determining the precise free Mg²⁺ concentrations, especially when accounting for any contaminating Ca²⁺.

-

Spectrofluorometric Measurement:

-

Add a small, constant amount of the Mag-Indo 1 stock solution to each calibration solution in a cuvette to achieve a final indicator concentration in the low micromolar range (e.g., 1-10 µM).

-

Excite the sample at the isosbestic point (a wavelength where the excitation spectrum is independent of Mg²⁺ concentration, approximately 360 nm) or at a wavelength optimal for the bound or free form (e.g., 340 nm).

-

Record the fluorescence emission intensity at two wavelengths, corresponding to the Mg²⁺-bound (~417 nm) and Mg²⁺-free (~480 nm) forms of the indicator.

-

-

Data Analysis:

-

Calculate the ratio (R) of the fluorescence intensities at the two emission wavelengths for each Mg²⁺ concentration.

-

Determine the minimum ratio (Rmin) from the Mg²⁺-free solution and the maximum ratio (Rmax) from the saturating Mg²⁺ solution.

-

The dissociation constant (Kd) can be calculated using the following equation, derived from the law of mass action for a 1:1 binding equilibrium: [Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where Sf2 and Sb2 are the fluorescence intensities at the denominator wavelength for the free and bound forms of the indicator, respectively.

-

Caption: General workflow for loading cells with this compound.

Application in Cellular Signaling: Insulin Signaling Pathway

Intracellular magnesium plays a crucial role as a cofactor for numerous enzymes involved in cellular signaling, including those in the insulin signaling cascade. [5]A deficiency in intracellular Mg²⁺ has been linked to insulin resistance. [5]Mag-Indo 1 can be employed to investigate the dynamics of intracellular Mg²⁺ in response to insulin stimulation.

Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of glucose transporters (e.g., GLUT4) to the cell membrane and subsequent glucose uptake. Several key enzymes in this pathway, such as tyrosine kinases and phosphatidylinositol 3-kinase (PI3K), are Mg²⁺-dependent.

Signaling Pathway Diagram: Role of Mg²⁺ in Insulin Signaling

Caption: Simplified insulin signaling pathway highlighting key enzymes dependent on Mg²⁺ as a cofactor.

This guide provides a foundational understanding of this compound and its application in the study of intracellular magnesium. For specific experimental applications, further optimization of the provided protocols may be necessary.

References

Mag-Indo 1-AM: A Technical Guide to its Affinity for Ca²⁺ and Mg²⁺

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mag-Indo 1-AM, a ratiometric fluorescent indicator used for the measurement of intracellular magnesium (Mg²⁺) and calcium (Ca²⁺) ions. This document details the indicator's binding affinities, spectral properties, and provides detailed experimental protocols for its application in cellular biology and drug development.

Introduction

This compound is a cell-permeant fluorescent probe that belongs to the Indo-1 family of indicators. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, ion-sensitive form of the dye, Mag-Indo 1, within the cytosol. This indicator is a valuable tool for studying the dynamics of intracellular Mg²⁺ and Ca²⁺, which are crucial second messengers in a multitude of cellular signaling pathways.

Mag-Indo 1 exhibits a shift in its fluorescence emission spectrum upon binding to divalent cations, allowing for ratiometric measurement of ion concentrations. This ratiometric nature minimizes issues such as uneven dye loading, photobleaching, and changes in cell volume, which can affect non-ratiometric indicators.

Affinity for Ca²⁺ vs. Mg²⁺

A critical aspect of using Mag-Indo 1 is understanding its binding affinity for both Mg²⁺ and Ca²⁺, as the indicator responds to both ions. The dissociation constant (Kd) is a measure of the affinity of the indicator for an ion; a lower Kd indicates a higher affinity.

Quantitative Data on Dissociation Constants

The affinity of Mag-Indo 1 for Mg²⁺ is significantly lower than for Ca²⁺. This means that at physiological concentrations, changes in intracellular Ca²⁺ can interfere with the measurement of Mg²⁺. The reported dissociation constants for Mag-Indo 1 vary depending on the experimental conditions.

| Ion | Dissociation Constant (Kd) | Experimental Conditions |

| Mg²⁺ | ~2.7 mM | In 115 mM KCl, 20 mM NaCl, 10 mM Tris, pH 7.05 at 22°C.[1] |

| 2.7 µM | Note: This value is likely a typographical error in the source material and should be considered with caution. The mM range is more consistent with other findings.[2] | |

| Ca²⁺ | 780 nM | Determined in solution using a probe dilution protocol.[3] |

| ~6 µM | In the absence of Mg²⁺, measured at 22°C using Calcium Calibration Buffer Kits.[4] | |

| 35 µM | General value cited for Ca²⁺ affinity.[2] |

Note: The affinity of Mag-Indo 1 for Mg²⁺ is reported to be largely independent of pH in the range of 5.5 to 7.4 and temperature between 22°C and 37°C.[1]

Spectral Properties

Mag-Indo 1 is a ratiometric indicator that, upon binding to Mg²⁺ or Ca²⁺, exhibits a shift in its excitation and emission spectra. This spectral shift is the basis for quantitative measurements of ion concentrations.

| State | Excitation Maximum | Emission Maximum |

| Ion-Free | ~349 nm | ~475-485 nm |

| Ion-Bound (Mg²⁺ or Ca²⁺) | ~331 nm | ~400-410 nm |

The fluorescence spectra of Ca²⁺-bound and Mg²⁺-bound Mag-Indo 1 are nearly identical, which is a crucial consideration when measuring Mg²⁺ in the presence of fluctuating Ca²⁺ levels.[3]

Experimental Protocols

Accurate measurement of intracellular ion concentrations using this compound requires careful attention to the experimental protocol, from cell loading to calibration.

Cell Loading with this compound

This protocol outlines the general steps for loading cells with this compound. Optimal conditions may vary depending on the cell type.

Detailed Steps:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a suitable physiological buffer.

-

Dye Loading:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Add the stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Optional: To aid in the dispersion of the AM ester, Pluronic F-127 can be added to the loading buffer.

-

Optional: To prevent the leakage of the de-esterified dye from the cells, probenecid can be included in the loading and final suspension buffer.

-

-

Incubation: Incubate the cells at 37°C for 15-60 minutes. The optimal incubation time will vary between cell types.

-

Washing: After incubation, wash the cells to remove the extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes at room temperature to ensure complete hydrolysis of the AM ester groups by intracellular esterases.

-

Measurement: Resuspend the cells in the desired experimental buffer and proceed with fluorescence measurements.

In-Situ Calibration

To obtain quantitative measurements of intracellular ion concentrations, it is essential to perform an in-situ calibration of the Mag-Indo 1 fluorescence signal. This is because the properties of the dye can be altered by the intracellular environment.[5]

A common method for in-situ calibration involves the use of ionophores to equilibrate the intracellular and extracellular ion concentrations.

Key Steps:

-

Determine Rmin (Minimum Ratio): After loading the cells with this compound, expose them to an ion-free buffer containing a chelator (e.g., EDTA for Mg²⁺) and an ionophore (e.g., ionomycin). This will deplete the intracellular ions, and the resulting fluorescence ratio is Rmin.

-

Determine Rmax (Maximum Ratio): Expose the cells to a buffer containing a saturating concentration of the ion of interest (e.g., a high concentration of Mg²⁺) and an ionophore. The resulting fluorescence ratio is Rmax.

-

Calculate Ion Concentration: The intracellular ion concentration can then be calculated using the Grynkiewicz equation:

[Ion²⁺] = Kd * [(R - Rmin) / (Rmax - R)]

Where:

-

[Ion²⁺] is the intracellular ion concentration.

-

Kd is the dissociation constant of Mag-Indo 1 for the ion.

-

R is the experimentally measured fluorescence ratio.

-

Rmin is the minimum fluorescence ratio.

-

Rmax is the maximum fluorescence ratio.

-

Signaling Pathway Context: TRPM7 and Mg²⁺ Homeostasis

Intracellular Mg²⁺ homeostasis is tightly regulated, and the Transient Receptor Potential Melastatin 7 (TRPM7) channel plays a crucial role in this process.[6] TRPM7 is a ubiquitously expressed ion channel that is permeable to both Mg²⁺ and Ca²⁺. Its activity is modulated by various signaling molecules, including phosphatidylinositol 4,5-bisphosphate (PIP2).

The following diagram illustrates a simplified signaling pathway involving TRPM7 and its regulation by PIP2, which in turn affects intracellular Mg²⁺ levels that can be measured by Mag-Indo 1.

This pathway highlights how extracellular signals can lead to the modulation of TRPM7 activity through the hydrolysis of PIP2 by PLC.[3][7][8] The resulting changes in intracellular Mg²⁺ concentration can then be monitored using Mag-Indo 1.

Conclusion

This compound is a powerful tool for the investigation of intracellular Mg²⁺ and Ca²⁺ dynamics. However, its dual sensitivity to both ions necessitates careful experimental design and data interpretation. By understanding the indicator's affinity for each ion under specific experimental conditions and by employing rigorous in-situ calibration protocols, researchers can obtain reliable and quantitative data on the roles of these critical second messengers in cellular signaling and pathophysiology. This technical guide provides the foundational knowledge for the effective application of this compound in a research and drug development setting.

References

- 1. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Measurements of intracellular Mg2+ concentration in mouse skeletal muscle fibers with the fluorescent indicator mag-indo-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPM7, Magnesium, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The TRPM7 channel is inactivated by PIP(2) hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchwithrutgers.com [researchwithrutgers.com]

A Technical Guide to Mag-Indo-1 Acetoxymethyl Ester: Structure, Properties, and Application in Cellular Ion Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mag-Indo-1 acetoxymethyl ester (Mag-Indo-1 AM) is a cell-permeant, ratiometric fluorescent indicator widely utilized for the quantitative measurement of intracellular magnesium (Mg²⁺) and calcium (Ca²⁺) concentrations. Its ability to shift its fluorescence emission spectrum upon binding to these divalent cations makes it a valuable tool in studying the intricate roles of Mg²⁺ and Ca²⁺ in various cellular processes, including signal transduction, neurotransmission, and metabolic regulation. This guide provides an in-depth overview of the chemical structure, spectral properties, and experimental protocols for the application of Mag-Indo-1 AM in scientific research.

Chemical Structure and Properties

Mag-Indo-1 AM is a synthetic molecule belonging to the Indo-1 family of fluorescent indicators.[1] Its structure incorporates an indole backbone, which serves as the fluorophore, and chelating moieties optimized for binding divalent cations.[1] The key feature of Mag-Indo-1 AM is the presence of acetoxymethyl (AM) ester groups, which render the molecule lipophilic and enable it to passively diffuse across the cell membrane.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant active form of the dye, Mag-Indo-1, within the cytosol.[1]

The binding of Mg²⁺ or Ca²⁺ to the chelating groups of Mag-Indo-1 induces a conformational change in the molecule, altering its electronic structure and, consequently, its fluorescence properties. This results in a spectral shift that allows for ratiometric measurements, where the ratio of fluorescence intensities at two different emission wavelengths is used to determine the ion concentration. This ratiometric approach provides a robust measurement that is largely independent of dye concentration, path length, and illumination intensity.

Below is a diagram of the chemical structure of Mag-Indo-1 acetoxymethyl ester.

Caption: Chemical structure of Mag-Indo-1 acetoxymethyl ester.

Quantitative Data

The spectral and binding properties of Mag-Indo-1 are summarized in the table below. These parameters are crucial for designing and interpreting experiments involving this fluorescent indicator.

| Property | Value | Reference |

| Excitation Wavelengths | 340-390 nm | [1][2] |

| Excitation Maximum (Ion-Free) | ~349 nm | [1] |

| Excitation Maximum (Ion-Bound) | ~331 nm | [1] |

| Emission Wavelengths | 410-490 nm | [1][2] |

| Emission Maximum (Ion-Free) | ~485 nm | [1] |

| Emission Maximum (Ion-Bound) | ~405-410 nm | [1] |

| Dissociation Constant (Kd) for Mg²⁺ | ~2.7 mM | [1][3][4] |

| Dissociation Constant (Kd) for Ca²⁺ | ~6 µM - 35 µM | [3][5] |

Experimental Protocols

The following sections provide a detailed methodology for the use of Mag-Indo-1 AM in measuring intracellular ion concentrations.

Reagent Preparation

-

Mag-Indo-1 AM Stock Solution: Prepare a 1-5 mM stock solution of Mag-Indo-1 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). It is recommended to prepare fresh solutions for each experiment, but if necessary, the stock solution can be stored at -20°C, protected from light and moisture, for a short period.

-

Physiological Buffer: Use a physiological buffer appropriate for the cell type being studied (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer) for cell loading and fluorescence measurements.

-

Probenecid Stock Solution (Optional): Prepare a 100-200 mM stock solution of probenecid in a suitable solvent (e.g., 1 M NaOH, then neutralize with HCl). Probenecid can be used to inhibit organic anion transporters in some cell types, which can extrude the dye from the cell, leading to signal loss. A final working concentration of 1-2 mM is typically used.[1]

-

Ionophores for Calibration (Optional): For in situ calibration, ionophores such as ionomycin (for Ca²⁺) or A-23187 (for Mg²⁺) are required.[1][4] Prepare stock solutions of these ionophores in DMSO.

Cell Loading

The following is a general protocol for loading cells with Mag-Indo-1 AM. The optimal conditions (dye concentration, incubation time, and temperature) should be determined empirically for each cell type.

-

Cell Preparation: Prepare a single-cell suspension or plate adherent cells on coverslips suitable for fluorescence microscopy.

-

Loading Solution Preparation: Dilute the Mag-Indo-1 AM stock solution into the physiological buffer to a final concentration of 1-10 µM. If using probenecid, add it to the loading solution at this stage.

-

Incubation: Incubate the cells with the loading solution for 15-60 minutes at a controlled temperature (typically 37°C).[1] In some cases, loading at room temperature may reduce dye compartmentalization.

-

Washing: After incubation, wash the cells at least once with the physiological buffer to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 30-60 minutes in fresh physiological buffer to allow for the complete hydrolysis of the AM esters by intracellular esterases.

Caption: A generalized workflow for experiments using Mag-Indo-1 AM.

Fluorescence Measurement

Fluorescence measurements can be performed using various instruments, including fluorescence microscopes, plate readers, or flow cytometers equipped with a UV excitation source.

-

Excitation: Excite the cells at a wavelength between 340 nm and 360 nm.

-

Emission: Simultaneously or sequentially collect the fluorescence emission at two wavelengths, typically around 405-410 nm (ion-bound) and 485 nm (ion-free).[1]

-

Ratio Calculation: Calculate the ratio of the fluorescence intensities at the two emission wavelengths (e.g., F410/F485). This ratio is proportional to the intracellular ion concentration.

Calibration (In Situ)

To convert the fluorescence ratio to an absolute ion concentration, an in situ calibration is often necessary.

-

Determine Rmin: At the end of an experiment, expose the cells to an ion-free buffer containing a chelator (e.g., EDTA or EGTA) and an appropriate ionophore to determine the minimum fluorescence ratio (Rmin).

-

Determine Rmax: Subsequently, expose the cells to a buffer containing a saturating concentration of the ion of interest (e.g., high Mg²⁺ or Ca²⁺) along with the ionophore to determine the maximum fluorescence ratio (Rmax).

-